2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride
Description
2-Amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride (CAS: CID 20956089) is a synthetic acetamide derivative with a molecular formula of C₁₀H₁₄ClN₂O₂ and a molecular weight of 226.23 g/mol . The compound features a 4-methoxyphenylmethyl group attached to the nitrogen of the acetamide backbone, with a hydrochloride salt enhancing its aqueous solubility. Its SMILES notation is COC₁=CC=C(C=C₁)CNC(=O)CN, and the InChIKey is AFYZSADCHFNJCB-UHFFFAOYSA-N .
Properties
IUPAC Name |
2-amino-N-[(4-methoxyphenyl)methyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-14-9-4-2-8(3-5-9)7-12-10(13)6-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKROFQZPOOQJEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27449-35-0 | |
| Record name | 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride typically involves the reaction of 4-methoxybenzylamine with chloroacetic acid in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol at a temperature range of 0°C to 25°C. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Behavior
The compound can undergo various chemical reactions, including:
- Oxidation : Leading to oxides or other oxidized derivatives.
- Reduction : Converting the compound into reduced forms using reagents like sodium borohydride.
- Substitution : The amino and methoxy groups can participate in substitution reactions, forming various substituted derivatives.
Chemistry
In the field of chemistry, 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various chemical reactions.
Biology
Research indicates potential biological activities, including:
- Antimicrobial Properties : Investigated for its effectiveness against various microbial strains.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer) .
Medicine
The compound is explored for therapeutic applications, particularly as a precursor in drug development. Its interactions with biological targets suggest potential use in developing new analgesics or anticancer agents.
Industry
In industrial applications, it is utilized in producing specialty chemicals and materials. Its versatility makes it valuable across various sectors.
Anticancer Activity
A study evaluated the anticancer properties of novel derivatives of this compound. The compounds were tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against these cell lines .
Pharmacological Characterization
In pharmacological studies, compounds related to this compound were characterized for their ability to inhibit specific receptor signaling pathways. For instance, one study demonstrated the blockade of serotonin receptor signaling by a related compound, showcasing potential therapeutic implications .
Mechanism of Action
The mechanism by which 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and therapeutic effects. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical differences between the target compound and related acetamide derivatives:
Key Observations
Substituent Effects on Activity :
- The 4-methoxyphenylmethyl group in the target compound provides electron-donating properties, which may enhance receptor binding compared to electron-withdrawing groups (e.g., 4-chlorobenzyl in ) .
- Midodrine’s β-hydroxy-2,5-dimethoxyphenethyl substituent contributes to its α1-adrenergic agonism, highlighting the importance of hydroxyl and methoxy groups in vasopressor activity .
Molecular Weight and Bioavailability :
- The target compound’s lower molecular weight (226.23 g/mol) compared to Midodrine (290.74 g/mol) suggests better membrane permeability and oral bioavailability .
Anticonvulsant Potential: FPL 13950 and remacemide share structural similarities with the target compound (aromatic acetamide derivatives) and exhibit anticonvulsant activity. Remacemide’s brain uptake index (BUI: 51%) and metabolic stability (97.8% intact in brain tissue) underscore the role of lipophilic substituents in crossing the blood-brain barrier .
Hydrochloride Salt Utility: Hydrochloride salts (e.g., ) universally improve aqueous solubility, facilitating formulation for intravenous or oral delivery .
Pharmacological Activity Trends
- Anticancer Activity : N-(4-methoxyphenyl) acetamide derivatives (e.g., compound 38 in ) demonstrate potent anticancer effects against HCT-116, MCF-7, and PC-3 cell lines, suggesting the target compound may share similar mechanisms .
- Anticonvulsant vs. Vasopressor : The dichotomy between anticonvulsant (FPL 13950) and vasopressor (Midodrine) activities highlights the critical role of substituent stereochemistry and functional groups in target specificity .
Biological Activity
2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 233.69 g/mol. The presence of an amino group and a methoxyphenyl moiety suggests potential interactions with various biological targets.
The biological activity of this compound involves several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, such as protein kinases and proteases, which are critical for cancer cell proliferation and survival .
- Antioxidant Activity : The methoxy group contributes to the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies indicate that related compounds exhibit significant antioxidant properties, which can mitigate cellular damage .
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. The mechanism likely involves the modulation of signaling pathways associated with cell growth and survival .
Biological Activity Overview
The following table summarizes the biological activities attributed to this compound and similar compounds:
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of various methoxy-substituted phenylacetamides on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated that compounds with similar structures showed higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting a targeted action against specific cancer types .
- Enzyme Inhibition : Research on related derivatives demonstrated that they effectively inhibited cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition led to reduced viability in cancer cells, indicating a potential therapeutic role for this compound in cancer treatment .
Q & A
Q. What mechanistic insights explain the compound’s variable biological activity (e.g., antimicrobial vs. anticancer) in different assays?
- Methodology : Target-specific assays (e.g., enzyme inhibition for kinases or cytochrome P450) paired with molecular docking studies clarify selectivity. For instance, the methoxy group may enhance membrane permeability, while the amino group facilitates hydrogen bonding with biological targets. Conflicting data between in vitro and cell-based assays may arise from metabolic instability, necessitating metabolite profiling via LC-HRMS .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodology : QSAR models predict ADMET profiles (e.g., logP, plasma protein binding) by correlating structural features (e.g., substituents on the benzene ring) with bioavailability. Molecular dynamics simulations assess binding affinity to serum albumin or P-glycoprotein to optimize half-life and BBB penetration. Free-energy perturbation (FEP) calculations refine substituent effects on target binding .
Q. What experimental strategies address contradictory data in receptor-binding studies (e.g., α-adrenergic vs. serotonin receptors)?
- Methodology : Radioligand displacement assays (e.g., H-prazosin for α-adrenergic receptors) with strict control of buffer ionic strength and temperature reduce off-target interactions. Orthogonal techniques like SPR or ITC validate binding thermodynamics. If contradictions persist, consider allosteric modulation or probe metabolite activity using CRISPR-edited cell lines .
Methodological Notes
- Synthesis Optimization : Continuous flow reactors improve scalability and reproducibility for multi-step syntheses .
- Data Reconciliation : Use multivariate analysis (e.g., PCA) to identify confounding variables (e.g., assay pH, solvent residuals) in biological studies .
- Safety Compliance : Adhere to OSHA guidelines for handling hydrochloride salts, including PPE and fume hood use during synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
